

Recoflavone transcription factor RelB modulation

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Compound Focus: Recoflavone

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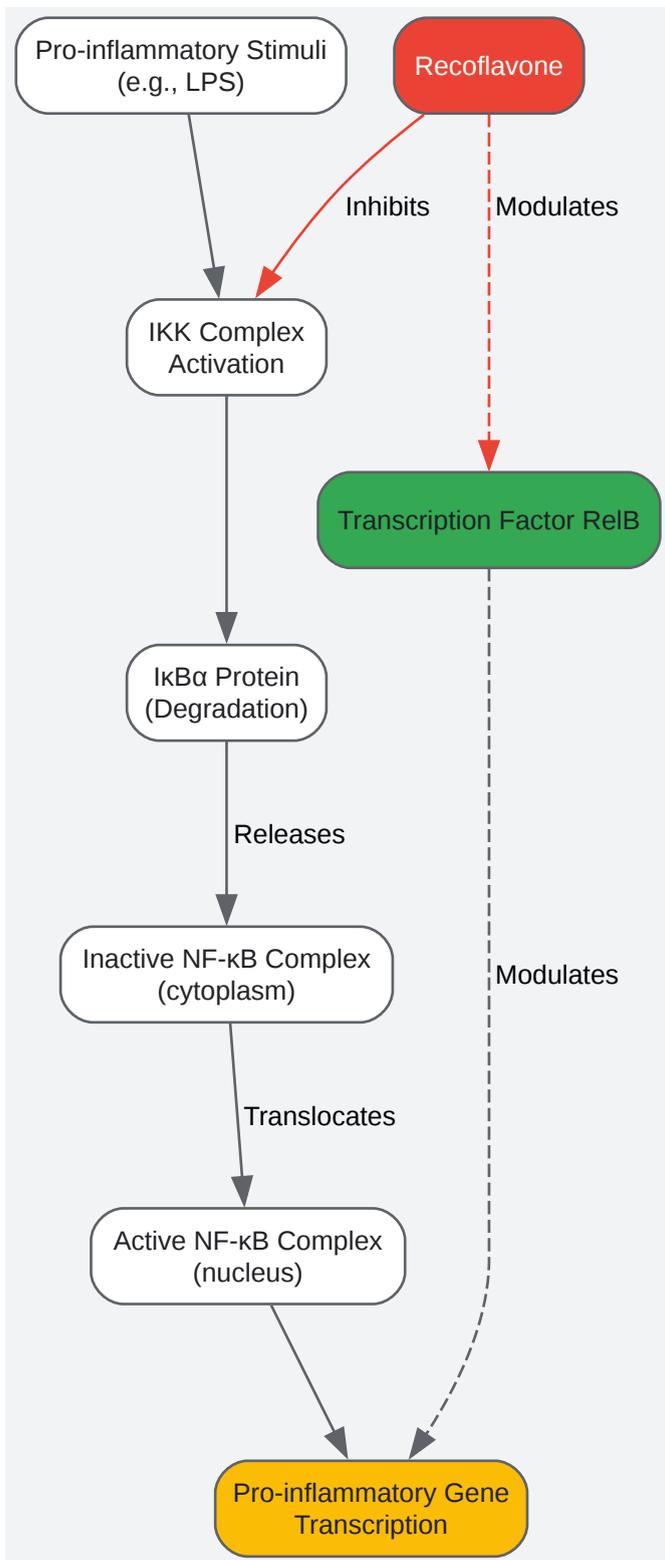
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Mechanism of Action and RelB Modulation

Recoflavone's core mechanism involves the inhibition of the **NF- κ B signaling pathway** [1]. It is identified as a modulator of several key proteins within this pathway, including **Transcription factor RelB** [2].

- **NF- κ B Pathway Context:** The NF- κ B family of transcription factors, including RelB, p65 (RelA), c-Rel, p105, and p52, plays a central role in regulating immune and inflammatory responses [3] [4] [5]. In unstimulated cells, NF- κ B complexes are typically held inactive in the cytoplasm by inhibitory proteins (I κ B). Upon cellular stimulation, I κ B is degraded, allowing NF- κ B dimers to translocate to the nucleus and activate target genes [4].
- **RelB's Unique Role:** RelB differs from other NF- κ B members. It functions primarily as a heterodimer with p50 or p52 and is often associated with constitutive NF- κ B activity in lymphoid tissues and dendritic cell development [3] [5]. Notably, research has also revealed that **RelB can act as a transcriptional suppressor in certain cell types like fibroblasts**, helping to limit the expression of pro-inflammatory cytokines [3].
- **Recoflavone's Action:** By modulating RelB and other NF- κ B components, **Recoflavone** inhibits the activation of this pro-inflammatory pathway [2] [1]. The diagram below illustrates the logical relationship of **Recoflavone's** mechanism within the NF- κ B pathway.



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Recoflavone inhibits NF-κB signaling and modulates RelB to suppress pro-inflammatory gene transcription.

Experimental Data and Protocols

The biological effects of **Recoflavone** have been demonstrated in both *in vitro* and *in vivo* models. The table below summarizes key findings and the associated experimental methodologies.

Model System	Treatment & Dosing	Key Findings / Outcomes	Experimental Methodology & Analysis
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| **Human Conjunctival Epithelial Cells (*In Vitro*)** [1] | • 200 μ M **Recoflavone** • 24 hours incubation | • Significantly increased production of mucins MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16. | **Protocol:** Cell culture, treatment, and subsequent analysis of mucin production. **Analysis:** Likely quantitative PCR (qPCR) for mRNA and/or immunoassays (e.g., ELISA) for protein levels. | | **Rabbit Dry Eye Model (*In Vivo*)** [1] | • 3% **Recoflavone** • Eye drops, single dose | • Significantly reduced corneal damage. • Decreased methylene blue permeability in the cornea. | **Protocol:** Desiccation-induced dry eye created by keeping eyes open with a speculum for 2 hours. Treatment applied thereafter. **Analysis:** Assessment of corneal damage via methylene blue permeability test. | | **Rat Intestinal Injury Model (*In Vivo*)** [1] | • 30 mg/kg • Oral administration, every 12 hours for 3 days | • Increased ERK protein expression. • Significantly lowered intestinal permeability. | **Protocol:** Intestinal injury induced by administration of Indomethacin. **Analysis:** Measurement of intestinal permeability; Western blot analysis for ERK expression; histological scoring for inflammation and lesions. | | **Mouse Colitis- Associated Cancer Model (*In Vivo*)** [1] | • 30 mg/kg • Oral gavage, twice daily from day 7 to 63 | • Reduced number of colon tumors. • Ameliorated weight loss and colon shortening. • Enhanced apoptosis, inhibited proliferation (Ki-67), and suppressed COX-2 and phospho-IKK α . | **Protocol:** Cancer induced by AOM (azoxymethane) and DSS (dextran sodium sulfate). **Analysis:** Tumor counting; measurement of colon length; immunohistochemistry/ Western blot for Ki-67, COX-2, p-IKK α ; TUNEL assay for apoptosis. |

Clinical Development Overview

Recoflavone has been evaluated in several clinical trials for different indications [2] [6].

- It has reached **Phase III clinical trials for the treatment of Gastritis** [6].
- For **Dry Eye Syndrome (DES)**, it has been studied in **Phase II trials**, and as of April 2024, further Phase II trials were being planned [2] [6].

- Development for inflammatory bowel diseases, including **Crohn's disease and Ulcerative colitis, has been discontinued** [6].

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